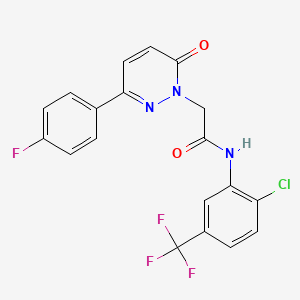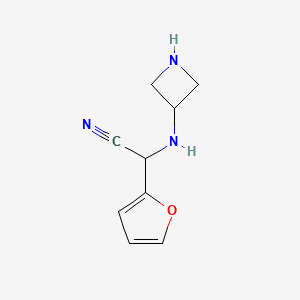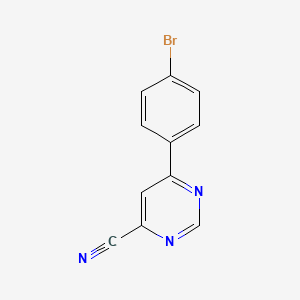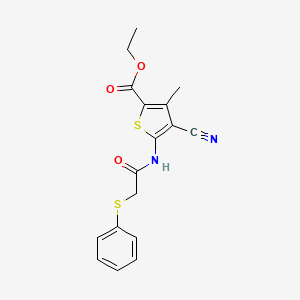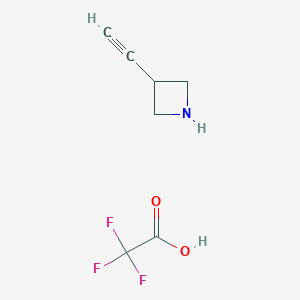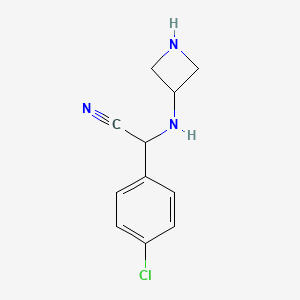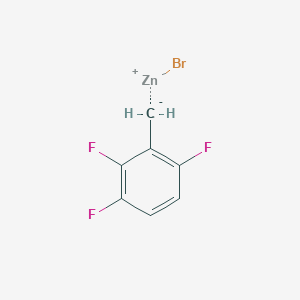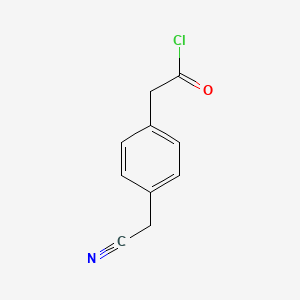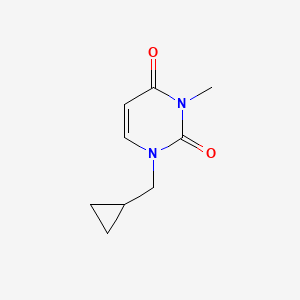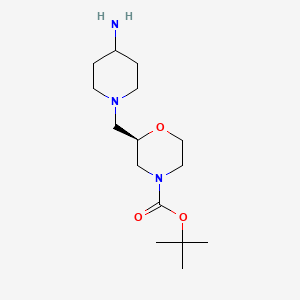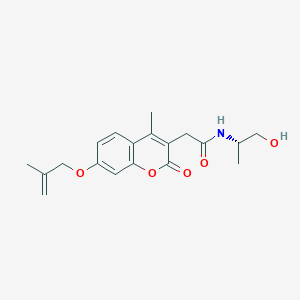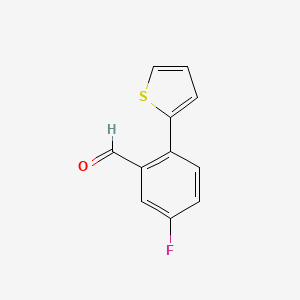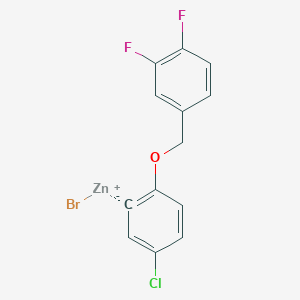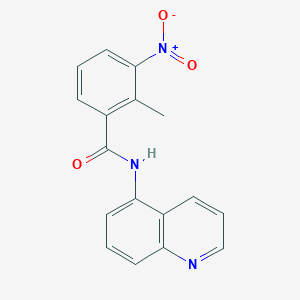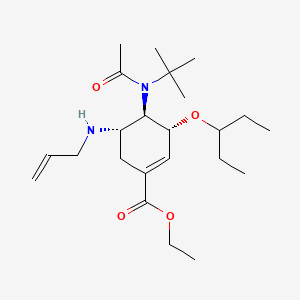
Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multi-step organic reactions. Key steps may include:
- Formation of the cyclohexene ring.
- Introduction of the allylamino group.
- Addition of the N-(tert-butyl)acetamido group.
- Attachment of the pentan-3-yloxy group.
- Esterification to form the ethyl carboxylate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent.
Industry: In the development of new materials or chemicals.
Mechanism of Action
The mechanism by which Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate exerts its effects would involve interactions with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other cyclohexene derivatives with different functional groups. Examples could be:
- Ethyl (3R,4R,5S)-5-(amino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate.
- Ethyl (3R,4R,5S)-5-(allylamino)-4-(acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate.
Uniqueness
The uniqueness of Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H40N2O4 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-3-pentan-3-yloxy-5-(prop-2-enylamino)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C23H40N2O4/c1-9-13-24-19-14-17(22(27)28-12-4)15-20(29-18(10-2)11-3)21(19)25(16(5)26)23(6,7)8/h9,15,18-21,24H,1,10-14H2,2-8H3/t19-,20+,21+/m0/s1 |
InChI Key |
KBTFFNXOHGJPAM-PWRODBHTSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(C(=O)C)C(C)(C)C)NCC=C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)NCC=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


